molecular formula C30H36N2O8 B1448540 Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH CAS No. 909115-33-9

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Cat. No. B1448540
M. Wt: 552.6 g/mol
InChI Key: DSGXIRQTDFOKPQ-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . It has a molecular weight of 552.62 and a chemical formula of C30H36N2O8 . It is used in the synthesis of peptides .


Physical And Chemical Properties Analysis

“Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a white to off-white powder . It has a molecular weight of 552.62 and a chemical formula of C30H36N2O8 .

Scientific Research Applications

Controlled Aggregation Properties of Modified Single Amino Acids

Researchers have explored the self-assembly of Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, revealing their potential in forming unique nanoarchitectures. These structures could be significant in materials chemistry, bioscience, and biomedical applications, offering a facile route to novel designs (Gour et al., 2021).

Synthesis and Evaluation as Artificial Receptors

The incorporation of Fmoc-protected δ-sugar amino acids into tripeptide tert-butyl esters, including those related to Fmoc-Glu(OtBu), has been investigated for the synthesis of macrocycles. These compounds have been evaluated for their binding properties, potentially contributing to the development of artificial receptors and expanding the utility of modified amino acids in synthetic chemistry (Billing & Nilsson, 2005).

Facile Solid-Phase Synthesis Techniques

Innovative methods for the synthesis of peptides containing Fmoc-Asp(OtBu) and Fmoc-Glu(OtBu) have been developed, simplifying the preparation of peptides ending in asparagine or glutamine. These advancements facilitate the production of complex peptides, potentially enhancing peptide-based research and therapeutic development (Breipohl, Knolle, & Stüber, 2009).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXIRQTDFOKPQ-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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